molecular formula C6H11NS B3008738 [(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine CAS No. 2031268-65-0

[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine

Cat. No. B3008738
CAS RN: 2031268-65-0
M. Wt: 129.22
InChI Key: ZNFOPRZWTGKILW-UHFFFAOYSA-N
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Description

[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine, also known as DTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTMA is a member of the thioether family, which is known for its unique chemical and biological properties. In

Scientific Research Applications

  • Synthesis of Substituted 2,5-Dihydrothiophenes : A novel synthesis method for fully substituted 2,5-dihydrothiophenes has been developed, using a sequential one-pot multicomponent reaction. This method allows for extensive variation in the final product's architecture, demonstrating the versatility of 2,5-dihydrothiophene derivatives in organic synthesis (Mari et al., 2018).

  • Formation of Aminodinitrobutadienes : The molecular complex 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, when reacted with amines, results in highly reactive intermediates leading to aminodinitrobutadienes. This process highlights the reactivity of certain dihydrothiophene derivatives with amines (Efremova et al., 2004).

  • Synthesis of N-Methyl- and N-Alkylamines : An efficient method for the synthesis of N-methyl- and N-alkylamines has been developed using cobalt oxide nanoparticles. These compounds are significant in life-science molecules and the method demonstrates the utility of 2,5-dihydrothiophene derivatives in the synthesis of bioactive amines (Senthamarai et al., 2018).

  • Synthesis of Schiff Bases from 1,3,4-Thiadiazole Compounds : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. These compounds showed promising DNA protective ability and antimicrobial activity, indicating potential applications in pharmacology (Gür et al., 2020).

  • Structural and Electronic Properties Analysis : A detailed study on the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide and its derivatives was conducted, providing insights into the electronic properties and chemical reactivity of these molecules (Arjunan et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements including H227, H302, H314, and H335 . These codes indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-(2,5-dihydrothiophen-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-7-4-6-2-3-8-5-6/h2,7H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFOPRZWTGKILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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